5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride
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Overview
Description
5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride is a chemical compound with the molecular formula C9H9BrClF2N. It is known for its unique structure, which includes a bromine atom and a difluorocyclobutyl group attached to a pyridine ring.
Preparation Methods
The synthesis of 5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride typically involves multiple steps. One common synthetic route includes the bromination of 2-(3,3-difluorocyclobutyl)pyridine followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using automated equipment to maintain consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride involves its interaction with specific molecular targets. The bromine and difluorocyclobutyl groups can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-(3,3-difluorocyclobutyl)pyridine hydrochloride include:
5-bromo-2-(3,3-difluorocyclobutyl)pyridine: Lacks the hydrochloride group but has similar chemical properties.
2-(3,3-difluorocyclobutyl)pyridine: Lacks the bromine atom, resulting in different reactivity.
5-chloro-2-(3,3-difluorocyclobutyl)pyridine hydrochloride: Substitutes chlorine for bromine, affecting its chemical behavior.
Properties
CAS No. |
2551118-31-9 |
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Molecular Formula |
C9H9BrClF2N |
Molecular Weight |
284.5 |
Purity |
95 |
Origin of Product |
United States |
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